4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide
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Overview
Description
4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide is an organic compound with a complex structure that includes a cyclopentyloxy group, a furan ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide typically involves the condensation of 4-(cyclopentyloxy)benzohydrazide with 5-methyl-2-furaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-(cyclopentyloxy)benzohydrazide and 5-methyl-2-furaldehyde.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be used in studies investigating its biological activity, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydrazide moiety are likely involved in binding interactions, while the cyclopentyloxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopentyloxy)-5-fluoro-2-methylbenzonitrile
- 5-methyl-2-furanmethanol
- Methyl (2Z)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopentyloxy group, furan ring, and benzohydrazide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-cyclopentyloxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-6-9-17(22-13)12-19-20-18(21)14-7-10-16(11-8-14)23-15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSQDEQCTOSDHM-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49822003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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